molecular formula C29H42N4O5S B15543013 (S,R,S)-Ahpc-C5-cooh

(S,R,S)-Ahpc-C5-cooh

Número de catálogo: B15543013
Peso molecular: 558.7 g/mol
Clave InChI: SCVBFBWIXTXYQE-MVERNJQCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S,R,S)-Ahpc-C5-cooh is a useful research compound. Its molecular formula is C29H42N4O5S and its molecular weight is 558.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H42N4O5S

Peso molecular

558.7 g/mol

Nombre IUPAC

7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid

InChI

InChI=1S/C29H42N4O5S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(34)17-33(23)28(38)26(29(2,3)4)30-14-8-6-5-7-9-24(35)36/h10-13,18,22-23,26,30,34H,5-9,14-17H2,1-4H3,(H,31,37)(H,35,36)/t22-,23+,26-/m1/s1

Clave InChI

SCVBFBWIXTXYQE-MVERNJQCSA-N

Origen del producto

United States

Foundational & Exploratory

The Emergence of a Key VHL Ligand: A Technical Guide to the Discovery and Synthesis of VH032-C5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of VH032-C5-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). VH032 and its derivatives are potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the targeted degradation of pathogenic proteins. This document provides a comprehensive overview of its synthesis, biological context, and the experimental protocols necessary for its application in research and drug development.

Discovery and Biological Context

VH032 emerged from structure-guided design efforts to develop small molecule inhibitors of the protein-protein interaction between VHL and the Hypoxia-Inducible Factor-1α (HIF-1α).[1] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues, leading to its recognition by the VHL E3 ligase complex, subsequent ubiquitination, and degradation by the proteasome.[2][3] In hypoxic conditions, this process is inhibited, allowing HIF-1α to accumulate and activate genes involved in angiogenesis and cell metabolism.

VH032 mimics the hydroxylated proline motif of HIF-1α, allowing it to bind to VHL with high affinity. This characteristic has been exploited in the design of PROTACs, where VH032 serves as the VHL-recruiting ligand. When connected via a linker to a ligand for a target protein, the resulting PROTAC brings the target protein into proximity with the VHL E3 ligase complex, leading to the target's ubiquitination and degradation. The C5-COOH derivative provides a convenient carboxylic acid handle for linker attachment.

VHL-HIF-1α Signaling Pathway

The following diagram illustrates the key events in the VHL-HIF-1α signaling pathway and the mechanism of action of VH032-based PROTACs.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_protac PROTAC Intervention HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 OH-HIF-1α Hydroxylated HIF-1α PHDs->OH-HIF-1α Hydroxylation VHL VHL E3 Ligase Complex OH-HIF-1α->VHL Recognition Proteasome Proteasome OH-HIF-1α->Proteasome Ub Ubiquitin VHL->Ub Ub->OH-HIF-1α Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α Nucleus Nucleus HIF-1α_hypoxia->Nucleus Accumulation & Translocation Gene Expression Gene Expression Nucleus->Gene Expression Transcriptional Activation PROTAC VH032-Linker-Target Ligand Target Protein Target Protein PROTAC->Target Protein Binds VHL_protac VHL E3 Ligase Complex PROTAC->VHL_protac Recruits Proteasome_protac Proteasome_protac Target Protein->Proteasome_protac Ub_protac Ubiquitin VHL_protac->Ub_protac Ub_protac->Target Protein Ubiquitination Degradation_protac Degradation Proteasome_protac->Degradation_protac Synthesis_Workflow Building_Blocks Building Blocks: - Leucine - Proline - Benzyl amine - Thiazole VH032_Amine_Synth Convergent Synthesis of VH032 Amine Building_Blocks->VH032_Amine_Synth VH032_Amine VH032 Amine VH032_Amine_Synth->VH032_Amine Linker_Addition Amide Coupling with Glutaric Anhydride VH032_Amine->Linker_Addition VH032_C5_COOH VH032-C5-COOH Linker_Addition->VH032_C5_COOH PROTAC_Evaluation_Workflow PROTAC_Synthesis Synthesize PROTAC using VH032-C5-COOH Cell_Treatment Treat Cells with PROTAC (Dose and Time Course) PROTAC_Synthesis->Cell_Treatment Target_Engagement Confirm Target Engagement (e.g., Co-Immunoprecipitation) Cell_Treatment->Target_Engagement Degradation_Assay Assess Target Degradation (Western Blot) Cell_Treatment->Degradation_Assay Data_Analysis Quantify Degradation (DC50 and Dmax) Degradation_Assay->Data_Analysis

References

A Technical Guide to (S,R,S)-Ahpc-C5-cooh: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (S,R,S)-Ahpc-C5-cooh, a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, this molecule serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its integrated C5 carboxylic acid linker offers a versatile conjugation point for the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to selectively eliminate disease-causing proteins. This document details the physicochemical properties of a closely related analogue, (S,R,S)-Ahpc-Me-C5-cooh, outlines the mechanistic principles of the PROTAC technology it enables, and provides comprehensive experimental protocols for its application in drug discovery and development.

Physicochemical Properties

PropertyValueReference
CAS Number 2229976-21-8[1]
Molecular Weight 586.74 g/mol [1]
Empirical Formula C₃₀H₄₂N₄O₆S[1]
Synonyms 6-{[(2S)-1-[(2S,4R)-4-Hydroxy-2-{[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl}hexanoic acid, VH032-C5-COOH[1][2]
Physical Form Powder[1]
Purity ≥95%[1]
Storage Temperature 2-8°C[1]

Mechanism of Action: The PROTAC Signaling Pathway

This compound is a critical component in the design of VHL-recruiting PROTACs. These heterobifunctional molecules function by inducing the proximity of a target Protein of Interest (POI) to the VHL E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

The process begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged POI into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The development and characterization of PROTACs derived from this compound involve a series of biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.

PROTAC Synthesis: Amide Coupling

This protocol describes the general synthesis of a PROTAC by coupling this compound with a target protein ligand containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-functionalized POI ligand

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the POI ligand solution to the activated this compound mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

VHL Binding Assay (Fluorescence Polarization)

This assay confirms that the PROTAC retains its ability to bind to the VHL E3 ligase complex.

Materials:

  • Purified ELOB/ELOC/VHL protein complex

  • Fluorescently labeled VHL ligand (e.g., BDY FL VH032)

  • Synthesized PROTAC

  • VHL Assay Buffer

  • Black, low-binding 96- or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the synthesized PROTAC in VHL Assay Buffer.

  • In a black microplate, add the diluted PROTAC solutions. Include wells for positive (no inhibitor) and negative (no VHL complex) controls.

  • Add the diluted ELOB/ELOC/VHL complex to the wells containing the PROTAC and the positive control wells. Add assay buffer to the negative control wells.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Add the fluorescently labeled VHL ligand to all wells.

  • Incubate for an additional 30-45 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., λex 485 nm, λem 528 nm for BDY FL).

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the PROTAC concentration.

Western Blot for Target Protein Degradation

This is the most common method to quantify the degradation of the target protein in cells.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation).[1][3]

Cell Viability Assay

This assay assesses the cytotoxic effect of the PROTAC on the treated cells.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • White, flat-bottom 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well and mix on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[4]

Experimental Workflow

The development and characterization of a novel PROTAC follows a logical progression of experiments to confirm its mechanism of action and efficacy.

Experimental_Workflow Start Start: Design PROTAC Synthesis 1. PROTAC Synthesis (Amide Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical 2. Biochemical Evaluation Purification->Biochemical VHL_Binding VHL Binding Assay (Fluorescence Polarization) Biochemical->VHL_Binding Ubiquitination In Vitro Ubiquitination Assay Biochemical->Ubiquitination Cellular 3. Cellular Evaluation Biochemical->Cellular Degradation Western Blot for Degradation (Determine DC50 & Dmax) Cellular->Degradation Viability Cell Viability Assay (Determine IC50) Cellular->Viability Proteomics 4. Selectivity Profiling (Mass Spectrometry) Cellular->Proteomics End Lead Candidate Proteomics->End

Workflow for PROTAC development and characterization.

Conclusion

This compound is an indispensable tool for researchers engaged in the development of VHL-based PROTACs. Its optimized VHL-binding moiety and versatile linker facilitate the rapid synthesis of novel protein degraders. The experimental protocols detailed in this guide provide a robust framework for the synthesis, biochemical evaluation, and cellular characterization of these next-generation therapeutics. By leveraging these methodologies, scientists can effectively advance the discovery and development of targeted protein degradation as a powerful modality for treating a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of a BCL-XL Degrader Using (S,R,S)-Ahpc-C5-cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma-extra large (BCL-XL) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to conventional therapies.[1][2] While direct inhibition of BCL-XL has shown therapeutic promise, dose-limiting thrombocytopenia, caused by the essential role of BCL-XL in platelet survival, remains a significant clinical hurdle.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a promising strategy to overcome this limitation. PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of a target protein.[3] They consist of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3]

By recruiting an E3 ligase that is minimally expressed in platelets, such as von Hippel-Lindau (VHL), it is possible to design BCL-XL PROTACs that selectively degrade BCL-XL in cancer cells while sparing platelets.[4][5] This application note provides a detailed protocol for the synthesis of a potent and selective BCL-XL degrader by conjugating a BCL-XL ligand (a derivative of ABT-263) with the VHL E3 ligase ligand, (S,R,S)-Ahpc-C5-cooh. Additionally, it outlines key experimental protocols for the characterization of the resulting degrader.

Signaling Pathway of BCL-XL in Apoptosis

BCL-XL exerts its anti-apoptotic function primarily at the outer mitochondrial membrane. It sequesters pro-apoptotic proteins such as BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[1] This inhibition of mitochondrial outer membrane permeabilization (MOMP) prevents the release of cytochrome c into the cytoplasm, a critical step in the activation of the caspase cascade and the execution of apoptosis.[1] A PROTAC-mediated degradation of BCL-XL removes this block on BAX/BAK, leading to MOMP, cytochrome c release, and subsequent apoptosis.

BCL_XL_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm BAX_BAK BAX / BAK CytoC_Mito Cytochrome c BAX_BAK->CytoC_Mito BCL_XL BCL-XL BCL_XL->BAX_BAK Inhibits Proteasome Proteasome BCL_XL->Proteasome Degradation CytoC_Cyto Cytochrome c CytoC_Mito->CytoC_Cyto Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC_Cyto->Apoptosome Activates PROTAC BCL-XL PROTAC (Degrader) PROTAC->BCL_XL Binds & Induces Ubiquitination Ub Ubiquitin

Caption: BCL-XL Anti-Apoptotic Signaling Pathway and PROTAC Intervention.

Experimental Protocols

Synthesis of a BCL-XL Degrader

This protocol describes the synthesis of a BCL-XL degrader by coupling an amine-functionalized ABT-263 derivative with this compound via an amide bond formation.

Experimental Workflow:

Synthesis_Workflow cluster_Reactants Starting Materials cluster_Reaction Amide Coupling cluster_Purification Purification & Analysis BCL_XL_Ligand BCL-XL Ligand (Amine-functionalized ABT-263) Coupling HATU, DIPEA DMF, Room Temp BCL_XL_Ligand->Coupling VHL_Ligand This compound VHL_Ligand->Coupling Purification Preparative HPLC Coupling->Purification Analysis LC-MS, NMR Purification->Analysis Product BCL-XL PROTAC Degrader Analysis->Product

References

Application Notes and Protocols for the Development of Novel PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block the function of a target protein, PROTACs facilitate its complete removal, offering a powerful strategy to address previously "undruggable" targets.[1][2] A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

This guide provides a comprehensive overview of the experimental workflow for developing novel PROTACs, including detailed protocols for key assays and data presentation guidelines to facilitate the evaluation of these next-generation therapeutics.

PROTAC Development Workflow

The development of a novel PROTAC follows a systematic, multi-step process that begins with strategic design and culminates in robust validation. This workflow can be broken down into four key stages: Design and Synthesis, In Vitro Characterization, Cellular Activity Assessment, and Preclinical Evaluation.

PROTAC_Development_Workflow cluster_0 1. Design & Synthesis cluster_1 2. In Vitro Characterization cluster_2 3. Cellular Activity Assessment cluster_3 4. Preclinical Evaluation a Target Validation & POI Ligand Selection b E3 Ligase Selection & Ligand Choice a->b c Linker Design & Optimization b->c d PROTAC Synthesis c->d e Biochemical Binding Assays (Binary & Ternary) d->e f Ternary Complex Cooperativity e->f g Cellular Permeability Assays f->g h Target Protein Degradation g->h i Downstream Signaling & Phenotypic Effects h->i j Selectivity & Off-Target Analysis i->j k Pharmacokinetics (PK) & Pharmacodynamics (PD) j->k l In Vivo Efficacy Studies k->l

Figure 1: PROTAC Development Workflow.

Design and Synthesis

The initial phase of PROTAC development focuses on the rational design and chemical synthesis of the molecule.

  • Target Validation and POI Ligand Selection: The first step is to identify and validate a protein of interest (POI) that is a driver of the disease. A known ligand for the POI with sufficient binding affinity is then selected.

  • E3 Ligase Selection and Ligand Choice: The choice of E3 ligase is critical and is often cell-type dependent. The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4] A corresponding E3 ligase ligand is chosen.

  • Linker Design and Optimization: The linker connects the POI ligand and the E3 ligase ligand. Its length, composition, and attachment points are crucial for the stability and efficacy of the ternary complex.[5]

  • PROTAC Synthesis: A library of PROTAC molecules with varying linkers and attachment points is synthesized for subsequent screening.[4]

In Vitro Characterization

Once synthesized, the PROTACs are subjected to a series of biochemical and biophysical assays to characterize their binding properties.

Biochemical Binding Assays

The ability of a PROTAC to form both binary and ternary complexes is a prerequisite for its degradation activity.

Ternary_Complex_Formation cluster_binary1 Binary Complex 1 cluster_binary2 Binary Complex 2 cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds POI_T POI E3 E3 Ligase PROTAC2 PROTAC PROTAC2->E3 Binds PROTAC_T PROTAC POI_T->PROTAC_T E3_T E3 Ligase E3_T->PROTAC_T

Figure 2: PROTAC-Mediated Ternary Complex Formation.

Fluorescence Polarization (FP) Assay for Binary Binding Affinity

This assay measures the binding affinity of the PROTAC to the POI and the E3 ligase independently.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the POI or E3 ligase).

    • Prepare serial dilutions of the PROTAC in an appropriate assay buffer.

    • Prepare a solution of the purified POI or E3 ligase at a constant concentration.

  • Assay Plate Setup:

    • In a microplate, add the assay buffer, the fluorescent tracer, and the purified protein to all wells.

    • Add the serially diluted PROTAC to the experimental wells and an equivalent volume of buffer to the control wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.[6]

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[6]

  • Data Analysis: Calculate the binding affinity (Kd) by plotting the change in millipolarization (mP) against the PROTAC concentration and fitting the data to a suitable binding model.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[7]

Protocol:

  • Reagent Preparation:

    • Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).

    • Prepare solutions of a terbium-labeled anti-tag antibody (donor) and a fluorescently labeled anti-tag antibody (acceptor).

    • Prepare serial dilutions of the PROTAC.

  • Assay Plate Setup:

    • Add the tagged POI, tagged E3 ligase, donor antibody, and acceptor antibody to the wells of a microplate.

    • Add the serially diluted PROTAC.

  • Incubation: Incubate the plate for a defined period (e.g., 180 minutes) to allow for ternary complex formation.[7]

  • Measurement: Measure the TR-FRET signal (ratio of acceptor to donor emission) using a compatible plate reader.

  • Data Analysis: A bell-shaped curve is typically observed when plotting the TR-FRET signal against the PROTAC concentration, where the peak of the curve represents the maximum ternary complex formation.[2]

Ternary Complex Cooperativity

Cooperativity (α) is a measure of the influence of the binary binding of one protein partner on the affinity of the other. It is a critical parameter for optimizing PROTAC efficacy.[5]

Cooperativity Calculation:

α = (Kd of PROTAC for POI) / (Kd of PROTAC for POI in the presence of E3 ligase)

A value of α > 1 indicates positive cooperativity, meaning the formation of one binary complex enhances the formation of the other.

Cellular Activity Assessment

The next stage involves evaluating the PROTAC's activity in a cellular context.

Cellular Permeability Assays

Due to their larger size, assessing the ability of PROTACs to cross the cell membrane is crucial.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[8]

Protocol:

  • Membrane Preparation: Coat a filter plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[9]

  • Assay Setup:

    • Add the PROTAC solution to the donor wells of the filter plate.

    • Add buffer to the acceptor wells of a separate plate.

    • Place the donor plate on top of the acceptor plate.[9]

  • Incubation: Incubate for a defined period (e.g., 18 hours) to allow the compound to diffuse across the membrane.[9]

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe).

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.[10]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Assay Setup:

    • Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

    • Collect samples from the opposite side at various time points.

  • Quantification: Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate for efflux transporters.[10]

Target Protein Degradation

The primary endpoint for a PROTAC is the degradation of the target protein.

Western Blot Analysis

This is a standard method to quantify the reduction in target protein levels.[11]

Protocol:

  • Cell Treatment: Treat cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours).[12]

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.[13]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).[13]

  • Immunoblotting:

    • Block the membrane and incubate with a primary antibody specific to the POI.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[11]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[13]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[14]

HiBiT Assay for Live-Cell Degradation Kinetics

This bioluminescence-based assay allows for real-time monitoring of protein degradation in living cells.

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the POI.[15]

  • Assay Setup:

    • Plate the HiBiT-tagged cells in a microplate.

    • Add the LgBiT protein and a substrate to the cells.

  • Treatment and Measurement: Add the PROTAC and measure the luminescent signal kinetically over time.[16]

  • Data Analysis: The decrease in luminescence is proportional to the degradation of the HiBiT-tagged POI. Calculate the degradation rate, DC50, and Dmax.[16]

Quantitative Data Presentation

Summarizing the quantitative data in a structured format is essential for comparing the efficacy of different PROTACs.

Table 1: Exemplary Degradation Data for a BTK PROTAC (NC-1)

Cell LineDC50 (nM)Dmax (%)Reference
Mino2.297[12]

Table 2: Exemplary Degradation Data for HDAC PROTACs

PROTACTargetCell LineDC50 (µM)Dmax (%)Reference
7HDAC1HCT1160.91>50[14]
7HDAC3HCT1160.64>50[14]
9HDAC1HCT1160.55>50[14]
9HDAC3HCT1160.53>50[14]
22HDAC3HCT1160.4477[14]

Table 3: Exemplary Permeability Data for an AR PROTAC (14)

AssayPapp (A to B) (10-6 cm/s)Papp (B to A) (10-6 cm/s)Efflux RatioReference
Caco-21.714.18.4[17]

Downstream Signaling and Phenotypic Effects

After confirming target degradation, it is important to assess the functional consequences. This can involve assays to measure the inhibition of downstream signaling pathways or phenotypic assays to evaluate the impact on cell viability, proliferation, or other relevant cellular functions.

Selectivity and Off-Target Analysis

Proteomic methods, such as mass spectrometry, can be used to assess the selectivity of the PROTAC and identify any unintended off-target degradation.

Conclusion

The development of novel PROTACs is a complex but promising area of drug discovery. A systematic approach, incorporating the detailed experimental protocols and data analysis strategies outlined in this guide, is essential for the successful identification and optimization of these potent new therapeutic agents. By carefully characterizing each step of the PROTAC's mechanism of action, from binding and ternary complex formation to cellular degradation and functional outcomes, researchers can accelerate the translation of this innovative technology into transformative medicines.

References

Application Notes and Protocols for Cell Permeability Assays of (S,R,S)-Ahpc-C5-cooh Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that require high occupancy to be effective, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single PROTAC molecule.[2] However, the unique bifunctional nature of PROTACs often results in molecules with high molecular weight and a large polar surface area, characteristics that typically limit cell permeability.[3] Effective cell permeability is crucial for PROTACs to reach their intracellular targets and exert their therapeutic effect.[4] Therefore, the accurate assessment of cell permeability is a critical step in the development of novel PROTACs such as those based on the (S,R,S)-Ahpc-C5-cooh scaffold.

These application notes provide detailed protocols for the most common and effective assays used to evaluate the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive, transcellular permeability of compounds.[5] It measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid-infused membrane, into an acceptor compartment.[3] This assay is particularly useful in the early stages of drug discovery for rapid screening of large numbers of compounds.[6]

Data Presentation

The results of a PAMPA assay are typically expressed as the apparent permeability coefficient (Papp). This value allows for the ranking of compounds based on their passive diffusion potential.

Table 1: Illustrative PAMPA Permeability Data for this compound Based PROTACs

Compound IDPapp (x 10-6 cm/s)Permeability Classification
PROTAC-Ahpc-0010.5Low
PROTAC-Ahpc-0021.8Moderate
PROTAC-Ahpc-0035.2High
Verapamil (Control)>10High
Atenolol (Control)<1.0Low

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound based PROTACs.

Experimental Protocol

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)

  • Acceptor and donor plates

  • Lecithin (B1663433) (e.g., from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test PROTACs and control compounds

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane.[7] Sonicate the mixture until the lecithin is fully dissolved.[7] Carefully add 5 µL of the lecithin-dodecane solution to each well of the donor plate, ensuring the filter membrane is completely coated.[8]

  • Prepare Solutions:

    • Donor Solution: Prepare a 10 µM solution of each test PROTAC and control compound in PBS with 5% DMSO.[7]

    • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS with 5% DMSO.[7]

  • Assay Assembly: Add 150 µL of the donor solution containing the test compounds to each well of the coated donor plate.[7] Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the acceptor solution.[8]

  • Incubation: Incubate the assembled plate at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[7]

  • Sample Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[8]

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = [ -ln(1 - CA/Cequilibrium) ] / ( A * t * (1/VD + 1/VA) )

    Where:

    • CA is the concentration of the compound in the acceptor well.

    • Cequilibrium is the theoretical equilibrium concentration if the donor and acceptor solutions were combined.

    • A is the effective filter area.

    • t is the incubation time.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

Visualization

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Prepare Artificial Membrane (Lecithin/Dodecane) assembly Assemble Donor and Acceptor Plates prep_membrane->assembly prep_solutions Prepare Donor (PROTAC) and Acceptor Solutions prep_solutions->assembly incubation Incubate at Room Temperature assembly->incubation analysis Analyze Compound Concentration (LC-MS/MS) incubation->analysis calculation Calculate Papp Value analysis->calculation

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting in vivo drug absorption.[9] It utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and exhibit many characteristics of the intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[5] This assay can assess both passive diffusion and active transport mechanisms, including efflux.[6]

Data Presentation

The results of the Caco-2 assay are also presented as an apparent permeability coefficient (Papp). By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated to determine if the compound is a substrate for efflux transporters.[9]

Table 2: Illustrative Caco-2 Permeability Data for this compound Based PROTACs

Compound IDPapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux Ratio (ER)Permeability ClassificationEfflux Potential
PROTAC-Ahpc-0010.30.93.0LowHigh
PROTAC-Ahpc-0021.21.51.25ModerateLow
PROTAC-Ahpc-0034.54.81.07HighLow
Talinolol (Control)<1.0>5.0>5.0LowHigh (P-gp substrate)
Antipyrine (Control)>10>10~1.0HighLow

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound based PROTACs.

Experimental Protocol

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well or 96-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Test PROTACs and control compounds

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell inserts at an appropriate density.

    • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the TEER. Only use monolayers with a TEER value above a predetermined threshold (e.g., >200 Ω·cm²).

  • Prepare Assay Solutions:

    • Prepare a 10 µM solution of each test PROTAC and control compound in HBSS. To improve the recovery of poorly soluble PROTACs, 0.25% BSA can be added to the assay buffer.[10]

  • Permeability Assay (A-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (donor) side of the Transwell insert.

    • Add fresh HBSS (with or without BSA) to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking for 90-120 minutes.[10]

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Permeability Assay (B-A):

    • Follow the same procedure as the A-B assay, but add the test compound solution to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculations:

    • Papp: Calculated similarly to the PAMPA assay, taking into account the volume and surface area of the Transwell insert.

    • Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[9]

Visualization

Caco2_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_assay_execution Assay Execution cluster_analysis_calc Analysis & Calculation seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-28 Days seed_cells->differentiate check_teer Monitor Monolayer Integrity (TEER) differentiate->check_teer prep_solutions Prepare PROTAC and Control Solutions check_teer->prep_solutions assay_ab Perform A-B Permeability Assay prep_solutions->assay_ab assay_ba Perform B-A Permeability Assay prep_solutions->assay_ba incubation Incubate at 37°C assay_ab->incubation assay_ba->incubation sample_analysis Analyze Samples by LC-MS/MS incubation->sample_analysis calc_papp Calculate Papp (A-B) and (B-A) sample_analysis->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

References

Troubleshooting & Optimization

Stability issues with (S,R,S)-Ahpc-C5-cooh in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-C5-cooh. The information is designed to address common stability issues encountered in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C5 carboxylic acid linker. Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Q2: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound and its analogs should be stored under the following conditions:

Storage TemperatureDurationStorage Notes
-80°CUp to 6 monthsSealed storage, protected from moisture.
-20°CUp to 1 monthSealed storage, protected from moisture.

To avoid repeated freeze-thaw cycles, it is recommended to store the stock solution in small aliquots.

Q3: What are some common solvents for dissolving this compound and its analogs?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of this compound and similar PROTAC building blocks. For instance, a PEG5 analog of this compound has been shown to be soluble in DMSO at concentrations up to 200 mg/mL. For in vivo experiments, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q4: What are the potential stability issues with PROTACs like those synthesized from this compound in solution?

PROTACs, due to their complex structures, can be susceptible to several stability issues in solution, including:

  • Hydrolysis: The linker or other functional groups can be prone to hydrolysis, especially at non-neutral pH.

  • Oxidation: Certain functional groups can be sensitive to oxidation.

  • Aggregation and Precipitation: Poor solubility in aqueous buffers can lead to aggregation and precipitation, reducing the effective concentration.

  • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, leading to a decrease in the actual concentration in solution.

Troubleshooting Guide for Stability Issues

This guide addresses common problems you might encounter related to the stability of this compound and the PROTACs derived from it.

Problem 1: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause: Degradation of the compound in the cell culture medium.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a stability study of your compound in the specific cell culture medium used for your experiments (see Experimental Protocol 1).

    • Minimize Incubation Time: If the compound is found to be unstable, reduce the incubation time in your assay if possible.

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before use.

    • Control for Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is low (typically <0.1%) and consistent across all experiments.

Problem 2: Loss of compound concentration over time in aqueous buffers.

  • Possible Cause: Hydrolysis, precipitation, or adsorption to labware.

  • Troubleshooting Steps:

    • pH Optimization: Determine the optimal pH for your buffer system to minimize hydrolysis.

    • Solubility Enhancement: If precipitation is suspected, consider using a co-solvent or a different buffer system. You can also assess solubility using nephelometry or a similar technique.

    • Use Low-Binding Labware: To minimize adsorption, use low-adhesion microplates and pipette tips.

    • Include a Surfactant: In some cases, adding a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) can help prevent aggregation and adsorption.

Problem 3: Formation of unexpected peaks in HPLC or LC-MS analysis.

  • Possible Cause: Degradation of the compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS/MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis of an ester or amide bond).

    • Force Degradation Studies: Intentionally degrade the compound under harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent) to generate and identify potential degradation products. This can help in developing analytical methods to monitor stability.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound-derived PROTACs in Cell Culture Media

This protocol provides a general framework for determining the stability of a PROTAC in cell culture medium.

Materials:

  • PROTAC of interest

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C with 5% CO2

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Dissolve the PROTAC in DMSO to a concentration of 10 mM.

  • Prepare Working Solutions: Dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.1%. Prepare a parallel solution in PBS to assess inherent chemical stability.

  • Incubation: Aliquot the working solutions into sterile tubes and incubate at 37°C.

  • Sample Collection: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately stop potential degradation by adding 3 volumes of ice-cold acetonitrile (B52724) to the collected samples.

  • Sample Preparation: Vortex the samples and centrifuge to pellet any precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the concentration of the parent PROTAC in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining PROTAC against time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 1 µM in Media/PBS prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample Collect Samples at Time Points incubate->sample quench Quench with Acetonitrile sample->quench analyze Analyze by LC-MS/MS quench->analyze data Plot % Remaining vs. Time analyze->data

Caption: Experimental workflow for assessing compound stability.

protac_mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC mechanism of action.

troubleshooting_logic start Inconsistent Results check_stability Assess Stability in Media start->check_stability check_solubility Assess Solubility start->check_solubility is_stable Is it Stable? check_stability->is_stable stable_yes Check Other Variables (e.g., cell health, assay setup) is_stable->stable_yes Yes stable_no Reduce Incubation Time Prepare Fresh Solutions is_stable->stable_no No is_soluble Is it Soluble? check_solubility->is_soluble soluble_yes Check for Adsorption (Use low-binding plates) is_soluble->soluble_yes Yes soluble_no Optimize Formulation (e.g., co-solvents) is_soluble->soluble_no No

Caption: Troubleshooting logic for stability issues.

PROTAC Purification & Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining the purification protocols of Proteolysis-Targeting Chimera (PROTAC) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and characterization of PROTACs.

Troubleshooting Guide

This guide addresses specific issues that may arise during your PROTAC purification and analysis experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Purification Compound Precipitation: Poor solubility of the PROTAC in the purification solvents.[1]- Optimize Solvent System: For reverse-phase HPLC, add modifiers like formic acid or trifluoroacetic acid (for acidic compounds) or ammonium (B1175870) hydroxide/diethylamine (for basic compounds) to improve solubility and peak shape.[2] - Change Purification Method: Consider switching from reverse-phase to normal-phase chromatography or Supercritical Fluid Chromatography (SFC) for highly lipophilic compounds. - Reduce Sample Concentration: Inject a more dilute sample onto the column to prevent precipitation.
Adsorption to Vials/Tubing: Hydrophobic PROTACs can stick to plastic and glass surfaces.[3]- Use Low-Adsorption Labware: Utilize polypropylene (B1209903) or silanized glass vials. - Add Surfactant: Include a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in the sample solvent, if compatible with the downstream application.
Compound Instability: Degradation of the PROTAC during the purification process.[3]- Optimize pH: Ensure the mobile phase pH is within the stability range of your compound. - Reduce Purification Time: Use shorter gradients or faster flow rates where possible. - Work at Lower Temperatures: If the compound is thermally labile, perform purification at a reduced temperature.
Poor Peak Shape in HPLC/LC-MS (Tailing or Fronting) Secondary Interactions with Stationary Phase: The compound may have secondary interactions with the silica (B1680970) backbone of the column.- Use a High-Quality, End-Capped Column: Modern, fully end-capped columns minimize these interactions. - Adjust Mobile Phase pH: Changing the pH can alter the ionization state of the PROTAC and silanol (B1196071) groups on the stationary phase, improving peak shape. - Add an Ion-Pairing Agent: For highly polar or ionic compounds, adding an ion-pairing agent like TFA can improve peak symmetry.
Column Overload: Injecting too much sample onto the column.- Reduce Injection Volume or Concentration: Perform a loading study to determine the optimal sample amount for your column.
Inappropriate Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.- Match Injection Solvent to Initial Mobile Phase: If possible, dissolve the sample in the starting mobile phase or a weaker solvent.
Multiple Peaks Observed for a Supposedly Pure Compound Isomers: Presence of diastereomers or atropisomers.- Chiral Chromatography: Use a chiral stationary phase to separate enantiomers or diastereomers. - NMR Spectroscopy: Perform detailed 1D and 2D NMR analysis to identify and characterize isomeric structures.[4]
On-Column Degradation: The compound is degrading on the analytical or preparative column.- Check Compound Stability: Assess the stability of your PROTAC under the analytical conditions (pH, solvent). - Use a Milder Mobile Phase: Avoid harsh pH conditions if the compound is sensitive.
In-Source Fragmentation (in LC-MS): The PROTAC is fragmenting in the mass spectrometer's ion source.[3]- Optimize MS Parameters: Lower the ionization energy and ion source temperature to minimize fragmentation.[3]
Difficulty in Removing Synthetic Impurities Similar Polarity of Impurity and Product: The impurity co-elutes with the desired PROTAC.- Orthogonal Purification: Use a different purification method with a different separation mechanism (e.g., ion-exchange chromatography if the impurity has a different charge state). - Optimize Gradient: Employ a shallower gradient in the region where the product and impurity elute to improve resolution.
Reactive Impurities: The impurity reacts with the PROTAC or the column.- Pre-Purification Workup: Introduce an additional aqueous wash or liquid-liquid extraction step before chromatography to remove reactive starting materials or byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best initial method for purifying a novel PROTAC compound?

A1: For most PROTACs, reverse-phase high-performance liquid chromatography (RP-HPLC) is a good starting point due to its versatility and high resolution. A common approach is to use a C18 stationary phase with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or trifluoroacetic acid.[2] However, the optimal method will depend on the specific physicochemical properties of your PROTAC.[1]

Q2: How can I confirm the identity and purity of my purified PROTAC?

A2: A combination of analytical techniques is essential for comprehensive characterization.[5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the main peak and assess the purity profile.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation of the final compound. 2D NMR techniques (like COSY and HSQC) can help in assigning complex structures.[4]

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Q3: I observe the "hook effect" in my biological assays. Is this related to purification?

A3: The "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations, is a biological phenomenon and not directly a result of impure compounds, provided the compound is pure.[6][7] It occurs when excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, which are unproductive for forming the ternary complex necessary for degradation.[6] However, ensuring high purity is critical to accurately determine the dose-response curve and correctly interpret the hook effect.

Q4: My PROTAC has poor aqueous solubility. How can I handle it during purification and for biological assays?

A4: Poor solubility is a common challenge with PROTACs.[1][8]

  • During Purification: Use organic co-solvents like DMSO, DMF, or NMP to dissolve the crude material before injection. Ensure the injection solvent is compatible with the mobile phase to avoid precipitation on the column.

  • For Biological Assays: Prepare a high-concentration stock solution in an organic solvent like DMSO.[9] When diluting into aqueous assay buffers, do so stepwise and with vigorous mixing to avoid precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) and consistent across all experimental conditions.

Q5: What are the key considerations for linker design and its impact on purification?

A5: The linker's composition and length significantly influence the PROTAC's overall physicochemical properties.

  • Composition: The chemical makeup of the linker affects the PROTAC's polarity, solubility, and potential for secondary interactions during chromatography.[7]

  • Flexibility and Rigidity: The linker's structure can impact how the PROTAC behaves in solution and interacts with the stationary phase.

  • Functional Groups: The presence of acidic or basic functional groups in the linker will dictate the optimal pH for purification.

Quantitative Data Summary

The following tables provide representative data for common purification and analytical methods. Note that these are examples, and optimal conditions will vary for specific PROTACs.

Table 1: Comparison of Preparative HPLC Purification Methods for a Model PROTAC

ParameterReverse-Phase (C18)Normal-Phase (Silica)SFC (Chiral)
Mobile Phase Water/Acetonitrile + 0.1% TFAHexane/EthanolCO2/Methanol
Typical Loading Capacity 50-100 mg100-200 mg20-50 mg
Average Recovery 60-80%70-90%80-95%
Purity Achieved >98%>98%>99% (for isomer separation)
Solvent Consumption HighHighLow
Best Suited For Broad range of polaritiesLipophilic, non-polar compoundsChiral separations, thermally labile compounds

Table 2: Typical Parameters for Analytical Characterization of Purified PROTACs

TechniqueParameterTypical Value/ObservationPurpose
LC-MS Purity>95% by UV at 254 nmPurity assessment
Molecular Ion[M+H]+ or [M-H]- matches calculated massIdentity confirmation
HRMS Mass Accuracy< 5 ppmElemental composition confirmation
1H NMR Chemical Shifts & IntegrationsConsistent with proposed structureStructural verification
TR-FRET Assay Ternary Complex FormationDose-dependent increase in FRET signalFunctional confirmation of bifunctionality

Experimental Protocols

Protocol 1: General Method for Reverse-Phase HPLC Purification of a PROTAC

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Methanol). If possible, dilute with the initial mobile phase. Filter the sample through a 0.45 µm filter.

  • Column: C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or TFA)

    • B: Acetonitrile + 0.1% Formic Acid (or TFA)

  • Gradient:

    • Start with a shallow gradient (e.g., 5-30% B over 5 minutes) to elute highly polar impurities.

    • Increase the gradient to elute the product (e.g., 30-95% B over 20 minutes).

    • Hold at high %B to wash the column.

    • Return to initial conditions to re-equilibrate.

  • Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).

  • Detection: UV detection at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Analyze fractions by LC-MS to confirm purity and identity. Pool pure fractions and remove the solvent by lyophilization or rotary evaporation.[10][11]

Protocol 2: Ternary Complex Formation Assay using TR-FRET

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.[12]

  • Reagents:

    • Purified, tagged target protein (e.g., His-tagged).

    • Purified, tagged E3 ligase complex (e.g., GST-tagged).

    • TR-FRET donor-labeled antibody against one tag (e.g., Anti-His-Terbium).

    • TR-FRET acceptor-labeled antibody against the other tag (e.g., Anti-GST-d2).

    • Serial dilutions of the PROTAC compound.

    • Assay buffer.

  • Procedure:

    • In a microplate, add the target protein and the E3 ligase complex to the assay buffer.

    • Add the serial dilutions of the PROTAC to the protein mixture.

    • Incubate to allow for complex formation (e.g., 60 minutes at room temperature).

    • Add the donor and acceptor labeled antibodies and incubate as recommended by the manufacturer.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the signal indicates the formation of the ternary complex.[7]

Visualizations

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Target Protein (POI) POI_bound POI E3 E3 Ligase E3_bound E3 Ligase PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Recognition & Degradation Ub Ubiquitin E3_bound->Ub Ubiquitination Ub->POI_bound Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Prep_HPLC Preparative HPLC Workup->Prep_HPLC Frac_Collect Fraction Collection Prep_HPLC->Frac_Collect LCMS_check LC-MS Analysis of Fractions Frac_Collect->LCMS_check Pooling Pool Pure Fractions LCMS_check->Pooling Lyophilize Lyophilization / Solvent Removal Pooling->Lyophilize Final_QC Final QC (LC-MS, NMR, HRMS) Lyophilize->Final_QC Pure_PROTAC Pure PROTAC (>95%) Final_QC->Pure_PROTAC

Caption: General workflow for the purification of PROTAC compounds.

Troubleshooting_Tree Start Low Purity After Initial Purification Q1 Are peaks well-resolved? Start->Q1 A1_Yes Co-eluting impurity with similar properties Q1->A1_Yes Yes A1_No Poor peak shape (tailing/fronting) Q1->A1_No No Sol_A1_Yes1 Optimize Gradient (shallower) A1_Yes->Sol_A1_Yes1 Sol_A1_Yes2 Try Orthogonal Method (e.g., SFC, IEX) A1_Yes->Sol_A1_Yes2 Q2 Is column overloaded? A1_No->Q2 A2_Yes Reduce sample load Q2->A2_Yes Yes A2_No Check mobile phase pH and solvent choice Q2->A2_No No A2_No2 Use a different column (e.g., with different end-capping) A2_No->A2_No2

Caption: A decision tree for troubleshooting low purity issues.

References

Safety Operating Guide

Proper Disposal Procedures for (S,R,S)-Ahpc-C5-cooh

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides a comprehensive guide to the proper disposal procedures for the research chemical (S,R,S)-Ahpc-C5-cooh. As a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available for this compound, it must be handled with caution, assuming it is hazardous. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. These procedures are based on general laboratory safety principles and should always be supplemented by a final consultation with your institution's Environmental Health & Safety (EHS) department.

Assumed Hazard and Safety Summary

Given the limited public safety data, this compound should be managed as a hazardous chemical waste. All laboratory personnel should treat waste chemical solids, liquids, or containerized gases as hazardous unless a specific chemical waste has been confirmed to be non-hazardous by the institution's safety office[1]. The information below is based on data for similar compounds and general laboratory safety standards.

Parameter Assumed Classification & Handling Guideline Rationale / Source
Physical State Solid PowderVendor Information
Hazardous Waste Category Assumed Toxic and Hazardous to Aquatic LifeBased on German Water Hazard Class (WGK) 3 for a similar compound, indicating high water hazard. Treat as toxic due to lack of data.
Primary Disposal Route Hazardous Chemical Waste Collection via EHSStandard procedure for research chemicals without a specific non-hazardous designation[1][2].
Drain/Trash Disposal Strictly Prohibited Hazardous chemicals must never be poured down the drain or disposed of in regular trash[1][2][3].
Storage Class Combustible SolidBased on vendor data for a structurally related compound. Requires segregation from oxidizers.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Ensure appropriate PPE is worn at all times when handling the chemical or its waste. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Identification and Segregation

Proper waste disposal begins with accurate identification and segregation at the point of generation[4].

  • Designate as Hazardous: Treat all waste containing this compound (solid chemical, solutions, contaminated labware) as hazardous chemical waste.

  • Segregate Incompatibles: Store this waste separately from incompatible materials, particularly strong acids, bases, and oxidizers, to prevent violent reactions or the emission of toxic gases[5].

Waste Containerization and Labeling
  • Container Selection: Collect waste in a container that is chemically compatible, in good condition, and has a secure, leak-proof closure[6]. For solids, a wide-mouth screw-cap plastic or glass jar is suitable. The original container may be used if it is intact and can be securely sealed[5].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • An approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date).

    • Relevant hazard warnings (e.g., "Toxic," "Hazardous to Environment").

On-Site Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation[2][5].

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.

  • Container Status: Keep the waste container closed at all times except when adding waste[1][2].

  • Volume Limits: Be aware of institutional limits for waste accumulation in an SAA (e.g., a maximum of 55 gallons of hazardous waste)[2].

Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Do Not Transport: Do not transport the chemical waste yourself. Trained EHS personnel will handle the collection and final disposal in compliance with all federal, state, and local regulations[2].

Empty Container Disposal
  • Decontamination: A container that held this compound must be decontaminated before being disposed of as regular trash. Since the compound is a solid, ensure all powder residue is removed.

  • Rinsing: For acutely hazardous waste, containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or DMSO, followed by water)[1]. The resulting rinseate must be collected and disposed of as hazardous liquid waste[1].

  • Defacing: Completely remove or deface all chemical labels from the empty, rinsed container before placing it in the appropriate recycling or trash receptacle[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_hazardous Hazardous Waste Protocol cluster_nonhaz Non-Hazardous Protocol (If Confirmed) start Waste Generated: This compound (solid, solution, or contaminated item) ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds_check Is a specific SDS available with disposal info? ppe->sds_check treat_hazardous Assume Hazardous Prohibit drain/trash disposal sds_check->treat_hazardous No / Unsure sds_check->treat_hazardous Yes, but classified as Hazardous follow_sds Follow specific SDS and institutional guidelines for non-hazardous waste sds_check->follow_sds Yes, and confirmed Non-Hazardous by EHS segregate Segregate from incompatible chemicals treat_hazardous->segregate containerize Use a compatible, sealed, and properly labeled container segregate->containerize store_saa Store in designated Satellite Accumulation Area (SAA) containerize->store_saa contact_ehs Contact EHS/Safety Office for waste pickup store_saa->contact_ehs end Waste collected by EHS for proper disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.